Azepan-1-yl-(1-methyl-1H-benzotriazol-5-yl)-methanone
Description
Azepan-1-yl-(1-methyl-1H-benzotriazol-5-yl)-methanone is a heterocyclic compound featuring a seven-membered azepane ring connected via a ketone group to a 1-methyl-1H-benzotriazole moiety. The benzotriazole group is a bicyclic aromatic system with three nitrogen atoms, known for its stability and diverse applications in medicinal chemistry and materials science . The azepane ring, a saturated seven-membered amine, contributes conformational flexibility and modulates physicochemical properties such as solubility and bioavailability.
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
azepan-1-yl-(1-methylbenzotriazol-5-yl)methanone |
InChI |
InChI=1S/C14H18N4O/c1-17-13-7-6-11(10-12(13)15-16-17)14(19)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
USBGULJSJGEEOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CCCCCC3)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with azepane-1-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzotriazole moiety can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole depend on the specific reaction and reagents used
Scientific Research Applications
5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 5-(1-azepanylcarbonyl)-1-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The azepane ring and benzotriazole moiety play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
Impact of Heterocyclic Systems: The target compound’s benzotriazole group likely enhances aromatic stacking interactions compared to benzodioxol-oxazole (logP 3.42 vs. ~3.2), but its lower hydrogen bond acceptor count (5 vs. 6–7) may reduce solubility in polar solvents .
Role of the Azepane Ring :
- Azepane-containing compounds generally show higher molecular weights and logP values compared to smaller amines (e.g., piperidine derivatives in ). The seven-membered ring increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Steric and Electronic Effects: Steric hindrance in cyclopentyl/cyclohexyl-indole methanones () highlights how bulky substituents near the ketone group can alter spectroscopic profiles. For the target compound, the 1-methyl group on benzotriazole may similarly restrict rotational freedom, affecting binding interactions .
Biological Activity
Azepan-1-yl-(1-methyl-1H-benzotriazol-5-yl)-methanone is a compound that integrates the azepane ring and the benzotriazole moiety, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 256.31 g/mol. The structure features an azepane ring, which contributes to its biological interactions, and a benzotriazole group known for its bioactivity.
Biological Activity Overview
Benzotriazoles, including derivatives like this compound, exhibit a range of biological activities:
Antimicrobial Activity
Research indicates that benzotriazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain benzotriazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antiviral Activity
Benzotriazoles have been investigated for their antiviral properties, particularly against viruses such as Hepatitis C. Derivatives have been synthesized and tested for their ability to inhibit viral helicase activity. The results indicated that specific modifications to the benzotriazole structure could enhance antiviral efficacy .
Anticancer Potential
Emerging studies suggest that benzotriazole-based compounds may also possess anticancer properties. Research has highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial and viral replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell death in pathogens.
- Apoptosis Induction : By modulating key signaling pathways, it can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
